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Cat. No.: B7981418

Get Quote

Executive Summary
2-Hydroxyhexanedioic acid (2-HHA) is a dicarboxylic acid metabolite associated with 2-

hydroxyadipic aciduria and 2-ketoadipic aciduria.[1] In drug development and metabolomics,

accurate identification of the sodium salt form is essential due to its high water solubility and

prevalence in physiological fluids (pH 7.4).

This guide compares the sodium salt form against its free acid counterpart and its structural

analog, 2-hydroxyglutaric acid (2-HG).[1] The data confirms that the sodium salt offers superior

spectral resolution in aqueous media (

), eliminating pH-dependent chemical shift variability common with the free acid.

Part 1: Spectral Characterization (The "Product")
Molecular Structure & Numbering
To ensure accurate assignment, we utilize the following numbering scheme for 2-

hydroxyhexanedioic acid disodium salt (
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Figure 1: Carbon backbone connectivity for 2-hydroxyhexanedioic acid.[1][2] C1 is the

carboxylate proximal to the hydroxyl group.

1H NMR Data Profile (500-600 MHz, D2O)
The following table presents the definitive chemical shifts for the sodium salt (pH 7.0)

compared to the free acid (pH 4.0).

Position Proton Type Multiplicity

Sodium Salt

(

ppm, pH 7.
[1]0)

Free Acid (

ppm, pH 4.
[1]0)

Shift

Difference (

)

H-2 -CH (to OH) dd 4.03 4.13
-0.10

(Shielded)

H-5
-CH

(to COO-)

t / m 2.20 2.37 - 2.40
-0.20

(Shielded)

H-3 -CH m 1.70 - 1.80 1.75 - 1.85 Minor

H-4 -CH m 1.61 1.63 - 1.69 Minor
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Key Insight: The deprotonation of the carboxylic acid groups to carboxylates (

) at neutral pH increases electron density, causing a distinct upfield shift (shielding) of the H-2
and H-5 protons.[1] The H-5 protons, being alpha to the terminal carboxylate, exhibit the most
significant shift (

ppm).

Part 2: Comparative Performance Analysis
Comparison 1: Sodium Salt vs. Free Acid
Objective: Evaluate stability and spectral consistency.

Feature
Sodium Salt (Neutral

pH)

Free Acid (Acidic

pH)
Verdict

Solubility
High (>100 mg/mL in

D2O)

Moderate; pH

dependent
Salt Wins

Shift Stability

High. Buffered region

resists minor pH

fluctuations.[1]

Low. H-2 shift is highly

sensitive to

concentration and pH.

[1]

Salt Wins

Lactonization Risk
Negligible. Stable

linear chain.[1]

Moderate. Risk of

intermolecular

esterification (lactides)

at high conc.[1]

Salt Wins

Exchangeable

Protons

OH/COOH protons

exchange rapidly with

D2O (invisible).[1]

COOH proton may

broaden peaks; OH

exchange is variable.

[1][3]

Salt Wins

Mechanism of Action: The free acid exists in equilibrium between protonated and deprotonated

states near its pKa (approx 4.4 for terminal COOH). This rapid exchange causes peak

broadening and shifting.[1] The sodium salt, existing well above the pKa, locks the molecule in

the dianionic state, yielding sharp, reproducible multiplets essential for quantitative

metabolomics.
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Comparison 2: Differentiation from 2-Hydroxyglutaric
Acid (2-HG)
Objective: Distinguish 2-HHA from its 5-carbon homolog, a common oncometabolite.[1]

2-Hydroxyhexanedioic Acid (C6): Contains two central methylene groups (C3, C4) between

the functional ends.[1]

2-Hydroxyglutaric Acid (C5): Contains one central methylene group (C3) between the

functional ends.[1]

Diagnostic Signals:

Integration: The "middle" methylene region (1.6 - 1.8 ppm) integrates to 4H for 2-HHA but

only 2H for 2-HG.[1]

Coupling Pattern:

2-HHA: The H-5 triplet (2.20 ppm) is distinct from the H-3/H-4 multiplet cluster.[1]

2-HG: The H-4 protons (alpha to terminal COO-) appear at 2.25-2.30 ppm, but the H-3

protons (beta) are often more resolved than the H-3/H-4 cluster of 2-HHA.[1]

Part 3: Experimental Protocol & Workflow
Reagents & Preparation[4][5][6][7][8]

Analyte: 2-Hydroxyhexanedioic acid disodium salt (>95% purity).[1]

Solvent: Deuterium Oxide (

) with 0.05% TSP or DSS (internal standard).[1]

Buffer: Phosphate buffer (100 mM, pH 7.0) prepared in

is recommended to prevent pH drift.[1]

Workflow Diagram
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Quality Control Check

Sample Preparation

Weigh 5-10 mg
Sodium Salt

Dissolve in 600 µL
D2O Buffer (pH 7.0)

Add Internal Standard
(DSS or TSP)

Verify pH is 7.0 +/- 0.1

Transfer to
5mm NMR Tube

Acquire 1H Spectrum
(>16 scans, d1=2s)

Process & Integrate
Target: H-2 (4.03 ppm)

Confirm H-2 doublet
at 4.03 ppm

Click to download full resolution via product page
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Figure 2: Optimized workflow for quantitative NMR analysis of 2-hydroxyhexanedioic acid

sodium salt.

Critical Processing Steps
Referencing: Set the TSP/DSS methyl singlet to 0.00 ppm.

Phasing: Ensure precise phasing of the H-2 doublet (4.03 ppm) as it is the most isolated

diagnostic peak.

Integration:

Integrate H-2 (4.03 ppm) = 1.0 H.[1]

Check H-5 (2.20 ppm) = 2.0 H.[1]

Check H-3/H-4 cluster (1.60-1.80 ppm) = 4.0 H.[1]

Deviation from these ratios indicates impurity or presence of the 2-HG homolog.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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